molecular formula C14H9Cl2N5S B12007071 5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12007071
M. Wt: 350.2 g/mol
InChI Key: MZCKGPWIGOCOEV-QGMBQPNBSA-N
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Description

5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide, also known by its chemical formula C13H8Cl2N6S, is a heterocyclic compound. Let’s break down its structure:

  • The 1,2,4-triazole core consists of three nitrogen atoms and two carbon atoms arranged in a five-membered ring.
  • The pyridine moiety contributes to its aromatic character.
  • The 2,4-dichlorophenyl group enhances its lipophilicity and influences its reactivity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-aminopyridine in the presence of a base (such as sodium hydroxide ) to form the Schiff base intermediate. Subsequent cyclization with hydrazine hydrate yields the desired 1,2,4-triazole ring.

Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.

    Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as .

    Substitution: Various nucleophiles (e.g., , , or ).

Major Products: The major products depend on the specific reaction conditions and substituents. For example:

  • Oxidation may yield an oxime or an oxazole derivative.
  • Reduction leads to the corresponding amine .

Scientific Research Applications

Chemistry:

  • Used as a building block for designing novel heterocyclic compounds.
  • Investigated for its potential as a ligand in coordination chemistry.
Biology and Medicine:
  • Limited studies, but its structural features suggest potential bioactivity.
  • May exhibit antimicrobial or antifungal properties.
Industry:
  • Not widely used in industry due to its specialized nature.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets include enzymes or receptors related to its structural motifs (e.g., pyridine and triazole ).

Comparison with Similar Compounds

While 5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is unique in its combination of aromatic rings and heterocyclic features, similar compounds include:

    1,2,4-Triazoles: Other triazole derivatives with diverse substituents.

    Schiff Bases: Compounds formed by condensation of an amine with an aldehyde or ketone.

Properties

Molecular Formula

C14H9Cl2N5S

Molecular Weight

350.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9Cl2N5S/c15-10-1-2-11(12(16)7-10)13-19-20-14(22)21(13)18-8-9-3-5-17-6-4-9/h1-8H,(H,20,22)/b18-8+

InChI Key

MZCKGPWIGOCOEV-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2/N=C/C3=CC=NC=C3

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N=CC3=CC=NC=C3

Origin of Product

United States

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